molecular formula C18H17N3O4 B2580766 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol CAS No. 877621-57-3

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol

Cat. No. B2580766
CAS RN: 877621-57-3
M. Wt: 339.351
InChI Key: QOHOZXNEMRUQGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent .


Molecular Structure Analysis

The molecular formula of a similar compound is C24H20ClN3O4, with a molecular weight of 449.89.

Scientific Research Applications

Antifungal Agents Development

Pyrimidine derivatives, closely related to 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol, have been explored for their antifungal properties. A study by Jafar et al. (2017) synthesized pyrimidine derivatives showing significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).

Novel Synthesis Methods

The exploration of novel synthesis methods for pyrimidine derivatives is another area of interest. Gazizov et al. (2015) investigated an acid-catalyzed reaction leading to pyrimidine derivatives with potential implications in medicinal chemistry and synthetic methodology (Gazizov et al., 2015).

PET Imaging Agent in Parkinson's Disease

Wang et al. (2017) synthesized a PET imaging agent targeting LRRK2 enzyme in Parkinson's disease, showcasing the compound's relevance in neurodegenerative disease research (Wang et al., 2017).

properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-23-11-7-8-12(13(22)9-11)17-16(10-20-18(19)21-17)25-15-6-4-3-5-14(15)24-2/h3-10,22H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHOZXNEMRUQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol

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